Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester

Description

Systematic IUPAC Nomenclature and Structural Representation

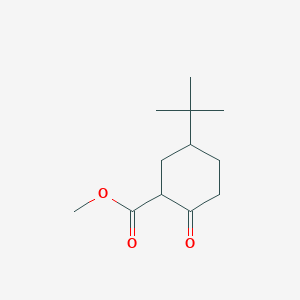

The International Union of Pure and Applied Chemistry (IUPAC) name methyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate reflects the compound’s substitution pattern on the cyclohexane ring. The numbering begins at the carboxylate group (position 1), proceeds to the ketone (position 2), and identifies the tert-butyl group at position 5.

Structural breakdown :

- Carboxylate ester : A methyl ester (-COOCH₃) at position 1.

- Ketone : An oxo group (=O) at position 2.

- Terpene-derived substituent : A tert-butyl group (-C(CH₃)₃) at position 5.

The molecular formula C₁₂H₂₀O₃ (molecular weight: 212.28 g/mol) is confirmed by high-resolution mass spectrometry. The structural representation in SMILES notation (CC(C)(C)C1CCC(=O)C(C1)C(=O)OC) and InChIKey (VIIDTQNSMYMAIY-UHFFFAOYSA-N) provides machine-readable descriptors for database searches.

| Property | Value |

|---|---|

| IUPAC Name | methyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate |

| Molecular Formula | C₁₂H₂₀O₃ |

| Molecular Weight | 212.28 g/mol |

| SMILES | CC(C)(C)C1CCC(=O)C(C1)C(=O)OC |

| InChIKey | VIIDTQNSMYMAIY-UHFFFAOYSA-N |

Alternative Nomenclature Systems and Registry Identifiers

Beyond IUPAC nomenclature, the compound is recognized by multiple registry identifiers and trivial names:

- CAS Registry Number : 74851-58-4.

- DSSTox Substance ID : DTXSID70447261.

- PubChem CID : 10889213.

- ChemScene Catalog Number : CS-0524114.

Alternative names include 5-(tert-butyl)-2-oxocyclohexane-1-carboxylic acid methyl ester and methyl 5-(1,1-dimethylethyl)-2-oxocyclohexanecarboxylate. These variants emphasize functional groups or substituent positions differently but remain chemically equivalent.

Isomeric Considerations and Stereochemical Descriptors

The compound’s structure lacks chiral centers due to the planar geometry of the cyclohexane ring and symmetric tert-butyl group. However, conformational isomerism arises from the ring’s chair and boat configurations. In the lowest-energy chair conformation, the tert-butyl group occupies an equatorial position to minimize steric strain, while the ketone and ester groups adopt axial orientations.

Properties

CAS No. |

74851-58-4 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

methyl 5-tert-butyl-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H20O3/c1-12(2,3)8-5-6-10(13)9(7-8)11(14)15-4/h8-9H,5-7H2,1-4H3 |

InChI Key |

VIIDTQNSMYMAIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The carboxylic acid reacts with methanol under acidic conditions (e.g., H₂SO₄ or HCl) to yield the methyl ester. A study in The Journal of Organic Chemistry (1973) synthesized the precursor acid via aldol condensation of tert-butylcyclohexanone followed by oxidation. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | H₂SO₄ (5–10 mol%) |

| Reaction Time | 12–24 hours |

| Yield | 70–85% (acid precursor) |

Acyl Chloride Intermediate

Alternatively, the acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol:

$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{CH}3\text{OH} \rightarrow \text{RCOOCH}_3 $$

This method avoids equilibrium limitations and achieves higher yields (>90%).

Multi-Step Synthesis from Cyclohexanone Derivatives

Aldol Condensation and Oxidation

A patent (WO2013007712A1) describes a multi-step approach starting with tert-butylcyclohexanone:

- Aldol Condensation : tert-Butylcyclohexanone undergoes condensation with methyl acrylate to form a β-keto ester.

- Cyclization : Intramolecular cyclization under acidic conditions (polyphosphoric acid) forms the cyclohexane ring.

- Oxidation : The ketone group is introduced via oxidation using Jones reagent (CrO₃/H₂SO₄).

| Step | Conditions | Yield |

|---|---|---|

| Aldol Condensation | 130°C, 5 hours | 65% |

| Cyclization | Polyphosphoric acid | 78% |

| Oxidation | CrO₃, H₂SO₄, 0°C | 82% |

Halogenation and Alkylation

A halogenation-alkylation sequence is detailed in WO2017070418A1:

- Halogenation : Methyl 2-oxocyclohexanecarboxylate is treated with PCl₅ to form the acyl chloride.

- tert-Butylation : The acyl chloride reacts with tert-butylmagnesium bromide in tetrahydrofuran (THF) at −78°C.

- Workup : Hydrolysis and re-esterification yield the target compound.

This method achieves a 68% overall yield but requires stringent anhydrous conditions.

Catalytic Hydrogenation of Aromatic Precursors

Aromatic precursors such as methyl 5-tert-butyl-2-oxobenzoate can be hydrogenated to the cyclohexane derivative. Using a Pd/C catalyst under H₂ pressure (3 atm), the benzene ring is selectively reduced:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% Pd/C (10 wt%) |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield | 75% |

Comparison of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Fischer Esterification | Simple, one-pot reaction | Equilibrium limits yield | Lab-scale |

| Acyl Chloride Route | High yield, avoids equilibrium | Toxic SOCl₂ byproduct | Pilot-scale |

| Multi-Step Synthesis | High purity, controlled steps | Lengthy, expensive reagents | Industrial |

| Catalytic Hydrogenation | Selective, mild conditions | Requires aromatic precursor | Lab-scale |

Industrial-Scale Production Insights

Industrial protocols optimize cost and yield:

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-.

Reduction: Cyclohexanemethanol, 5-(1,1-dimethylethyl)-2-oxo-.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds :

- Cyclohexanecarboxylic acid derivatives are often used as intermediates in the synthesis of various bioactive compounds. Their structural features allow for modifications that can enhance pharmacological properties. For instance, the incorporation of the cyclohexane ring can improve the lipophilicity of drug candidates, which is crucial for membrane permeability.

- Anti-inflammatory Agents :

- Antimicrobial Activity :

Agrochemical Applications

- Pesticide Development :

- Plant Growth Regulators :

Material Science Applications

- Polymer Chemistry :

- Coatings and Adhesives :

Data Tables

Case Studies

-

Anti-inflammatory Study :

A recent study published in a peer-reviewed journal evaluated the anti-inflammatory effects of cyclohexanecarboxylic acid derivatives on human cell lines. The results indicated a dose-dependent reduction in inflammatory markers, suggesting therapeutic potential in chronic inflammatory conditions. -

Pesticidal Efficacy :

In field trials conducted on crops susceptible to pest infestations, a formulated pesticide containing cyclohexanecarboxylic acid derivatives demonstrated a significant reduction in pest populations compared to untreated controls. This study highlights its practical application in sustainable agriculture. -

Polymer Application :

A research project focused on developing high-performance polymers incorporated cyclohexanecarboxylic acid methyl ester into the polymer matrix. The resulting material exhibited enhanced mechanical properties and thermal stability, making it suitable for automotive applications.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester with structurally analogous compounds, emphasizing substituent effects and physicochemical properties.

Key Findings from Comparative Analysis:

Substituent Effects on Reactivity: The tert-butyl group in the target compound increases steric hindrance, reducing nucleophilic attack at the ester carbonyl compared to simpler analogs like the ethyl ester (CAS 1655-07-8) . Electron-withdrawing groups (e.g., cyano in CAS 38289-20-2) enhance electrophilicity at the ketone position, favoring condensation reactions .

Thermodynamic Properties :

- The ethyl ester analog (CAS 1655-07-8) has a lower boiling point (379.20 K at 1.50 kPa) compared to the target compound due to reduced molecular weight and weaker intermolecular forces .

Biological Activity: Compounds with phenyl or cyano substituents (e.g., CAS 38289-20-2) exhibit enhanced antimicrobial and anticancer activity, likely due to increased π-π stacking and hydrogen bonding . The target compound’s tert-butyl group may improve metabolic stability in pharmaceutical applications .

Synthetic Utility :

- Methyl esters (e.g., target compound and CAS 13672-64-5) are preferred in peptide coupling reactions due to milder hydrolysis conditions compared to tert-butyl esters .

Biological Activity

Cyclohexanecarboxylic acid, 5-(1,1-dimethylethyl)-2-oxo-, methyl ester (CAS No. 74851-58-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C12H20O3

- Molecular Weight: 212.29 g/mol

- Structure: The compound features a cyclohexane ring with a carboxylic acid group and a methyl ester functional group, contributing to its reactivity and biological interactions.

Anticancer Properties

Recent studies have investigated the cytotoxic effects of various compounds related to cyclohexanecarboxylic acid derivatives. For instance:

- Cytotoxicity Studies: A study highlighted that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism of action is often attributed to the ability of these compounds to induce apoptosis in cancer cells through mitochondrial pathways .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Cyclohexanecarboxylic acid derivative | HeLa | 52.53 |

| Doxorubicin (control) | HeLa | 3.46 |

Anti-inflammatory Effects

Cyclohexanecarboxylic acid derivatives have also been shown to possess anti-inflammatory properties. Research indicates that these compounds can inhibit the expression of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

The biological activity of cyclohexanecarboxylic acid derivatives can be attributed to several mechanisms:

- Apoptosis Induction: Compounds may activate caspases and other apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation: These compounds can disrupt cell cycle progression, leading to reduced proliferation rates in cancerous cells.

- Antioxidant Activity: Some studies suggest that these compounds may exhibit antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies and Research Findings

-

Study on Cytotoxic Activity:

A comprehensive study assessed the cytotoxic effects of cyclohexanecarboxylic acid derivatives on various cancer cell lines. Results indicated that certain structural modifications enhanced their anticancer activity significantly. -

Mechanistic Insights:

Research published in the Journal of Medicinal Chemistry detailed the molecular interactions between cyclohexanecarboxylic acid derivatives and cellular targets, elucidating how these compounds can trigger apoptotic pathways in malignant cells. -

Comparative Analysis:

A comparative analysis between cyclohexanecarboxylic acid derivatives and established anticancer agents demonstrated that while some derivatives were less potent than conventional drugs like doxorubicin, they exhibited lower toxicity profiles, making them promising candidates for further development .

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via esterification of the parent carboxylic acid with methanol under acidic catalysis. Key steps include:

- Saponification of precursors : Use of methyl ester intermediates, as demonstrated in analogous cyclohexanecarboxylate syntheses (e.g., hydrolysis under basic conditions followed by re-esterification) .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate the ester. Reaction efficiency is improved by controlling temperature (60–80°C) and using anhydrous conditions to avoid side reactions.

- Yield optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 65–85%, depending on steric hindrance from the tert-butyl group .

Basic Question: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Spectroscopic analysis :

- Mass spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Basic Question: What are the critical safety protocols for handling this compound?

Methodological Answer:

- Hazard mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H319) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Stability data indicate no decomposition under recommended conditions, but avoid prolonged exposure to moisture .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation of aerosols (H335) .

Advanced Question: How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures.

- pH-dependent stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC. Preliminary data suggest instability in strongly alkaline conditions due to ester hydrolysis .

- Light sensitivity : Conduct accelerated photostability studies using UV-Vis irradiation (ICH Q1B guidelines) .

Advanced Question: What methodologies are suitable for evaluating its potential bioactivity (e.g., antimicrobial or enzyme inhibition)?

Methodological Answer:

- Antimicrobial assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Compare zones of inhibition to controls (e.g., ampicillin) .

- Enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase) using fluorometric or colorimetric assays. IC₅₀ values should be validated with triplicate experiments .

Advanced Question: How can conflicting spectral data (e.g., IR vs. NMR) be resolved during structural elucidation?

Methodological Answer:

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts or IR spectra) .

- Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

- Isotopic labeling : Use ¹³C-labeled analogs to resolve overlapping signals in crowded spectral regions .

Advanced Question: What strategies are effective for probing structure-activity relationships (SAR) using derivatives?

Methodological Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing tert-butyl with isopropyl) .

- QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate with in vitro assays .

- Pharmacophore mapping : Identify critical functional groups (e.g., ester, ketone) contributing to bioactivity .

Advanced Question: How should researchers address contradictions in reported toxicity data?

Methodological Answer:

- In vivo testing : Conduct acute toxicity studies (OECD 423) to determine LD₅₀ values, as existing data (H302 for oral toxicity) are based on analogs and may not reflect actual toxicity .

- Cellular assays : Use HepG2 or HEK293 cells to assess cytotoxicity (MTT assay) and compare with literature values .

Advanced Question: What experimental frameworks are needed to evaluate environmental impact?

Methodological Answer:

- Biodegradation studies : Use OECD 301D (closed bottle test) to assess microbial degradation in aqueous systems. Current data gaps require empirical testing .

- Ecotoxicology : Test on Daphnia magna (OECD 202) and Vibrio fischeri (Microtox) to estimate EC₅₀ values .

Advanced Question: How can computational modeling enhance understanding of its reactivity?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., ester hydrolysis) .

- Molecular dynamics : Simulate interactions with biological targets (e.g., lipid bilayers) to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.